molecular formula C14H22N2O4S2 B10968718 1-(Butylsulfonyl)-4-(phenylsulfonyl)piperazine

1-(Butylsulfonyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B10968718
M. Wt: 346.5 g/mol
InChI Key: URNDGFXRRITSTN-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

The synthesis of 1-(Butylsulfonyl)-4-(phenylsulfonyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of piperazine with butylsulfonyl chloride and phenylsulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

    Step 1: Piperazine is dissolved in an appropriate solvent such as dichloromethane.

    Step 2: Butylsulfonyl chloride is added to the solution, followed by the addition of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Step 3: The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Step 4: Phenylsulfonyl chloride is then added to the reaction mixture, and the reaction is allowed to proceed under similar conditions.

    Step 5: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Butylsulfonyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding sulfides.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl groups, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl groups and the formation of piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-(Butylsulfonyl)-4-(phenylsulfonyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving sulfonyl groups and piperazine derivatives.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Butylsulfonyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl groups can act as electrophilic centers, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and signal transduction pathways. The piperazine ring may also contribute to the compound’s ability to cross biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

1-(Butylsulfonyl)-4-(phenylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(Phenylsulfonyl)piperazine: Lacks the butylsulfonyl group, which may result in different biological activities and chemical properties.

    1-(Butylsulfonyl)piperazine:

    4-(Phenylsulfonyl)piperazine: Similar to 1-(Phenylsulfonyl)piperazine but with the sulfonyl group attached to a different position on the piperazine ring.

The presence of both butylsulfonyl and phenylsulfonyl groups in this compound makes it unique, potentially enhancing its chemical stability, reactivity, and biological activity compared to its analogs.

Properties

Molecular Formula

C14H22N2O4S2

Molecular Weight

346.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-butylsulfonylpiperazine

InChI

InChI=1S/C14H22N2O4S2/c1-2-3-13-21(17,18)15-9-11-16(12-10-15)22(19,20)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3

InChI Key

URNDGFXRRITSTN-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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